2-Bromo-5-(2-fluorobenzyloxy)pyrazine
Description
2-Bromo-5-(2-fluorobenzyloxy)pyrazine is a pyrazine derivative featuring a bromine atom at position 2 and a 2-fluorobenzyloxy substituent at position 4. Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 5. This compound is structurally tailored for applications in medicinal chemistry, materials science, or as an intermediate in synthesizing complex heterocycles.
Properties
IUPAC Name |
2-bromo-5-[(2-fluorophenyl)methoxy]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXNZYWKXJFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CN=C(C=N2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-fluorobenzyloxy)pyrazine typically involves the reaction of 2-bromo-5-hydroxypyrazine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-fluorobenzyloxy)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Coupling Reactions: Reagents include boronic acids and palladium catalysts, typically carried out in organic solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyrazine ring with aromatic boronic acids.
Scientific Research Applications
2-Bromo-5-(2-fluorobenzyloxy)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used in the development of bioactive compounds for studying biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-fluorobenzyloxy)pyrazine involves its interaction with molecular targets through its functional groups. The bromine atom and the fluorobenzyloxy group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which influence its reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Electronic Properties
*Estimated from reduction potentials.
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